Cas no 2137836-81-6 (Ethyl 4-fluoro-4-methoxybut-2-ynoate)

Ethyl 4-fluoro-4-methoxybut-2-ynoate 化学的及び物理的性質
名前と識別子
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- 2137836-81-6
- EN300-787168
- ethyl 4-fluoro-4-methoxybut-2-ynoate
- Ethyl 4-fluoro-4-methoxybut-2-ynoate
-
- インチ: 1S/C7H9FO3/c1-3-11-7(9)5-4-6(8)10-2/h6H,3H2,1-2H3
- InChIKey: VQHUUHQQSDXOSA-UHFFFAOYSA-N
- ほほえんだ: FC(C#CC(=O)OCC)OC
計算された属性
- せいみつぶんしりょう: 160.05357231g/mol
- どういたいしつりょう: 160.05357231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 35.5Ų
Ethyl 4-fluoro-4-methoxybut-2-ynoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-787168-1.0g |
ethyl 4-fluoro-4-methoxybut-2-ynoate |
2137836-81-6 | 95% | 1.0g |
$2330.0 | 2024-05-22 | |
Enamine | EN300-787168-0.05g |
ethyl 4-fluoro-4-methoxybut-2-ynoate |
2137836-81-6 | 95% | 0.05g |
$1957.0 | 2024-05-22 | |
Enamine | EN300-787168-2.5g |
ethyl 4-fluoro-4-methoxybut-2-ynoate |
2137836-81-6 | 95% | 2.5g |
$4566.0 | 2024-05-22 | |
Enamine | EN300-787168-0.25g |
ethyl 4-fluoro-4-methoxybut-2-ynoate |
2137836-81-6 | 95% | 0.25g |
$2143.0 | 2024-05-22 | |
Enamine | EN300-787168-0.1g |
ethyl 4-fluoro-4-methoxybut-2-ynoate |
2137836-81-6 | 95% | 0.1g |
$2050.0 | 2024-05-22 | |
Enamine | EN300-787168-5.0g |
ethyl 4-fluoro-4-methoxybut-2-ynoate |
2137836-81-6 | 95% | 5.0g |
$6757.0 | 2024-05-22 | |
Enamine | EN300-787168-0.5g |
ethyl 4-fluoro-4-methoxybut-2-ynoate |
2137836-81-6 | 95% | 0.5g |
$2236.0 | 2024-05-22 | |
Enamine | EN300-787168-10.0g |
ethyl 4-fluoro-4-methoxybut-2-ynoate |
2137836-81-6 | 95% | 10.0g |
$10018.0 | 2024-05-22 |
Ethyl 4-fluoro-4-methoxybut-2-ynoate 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
Ethyl 4-fluoro-4-methoxybut-2-ynoateに関する追加情報
Ethyl 4-fluoro-4-methoxybut-2-ynoate (CAS No. 2137836-81-6): An Overview of Its Properties, Applications, and Recent Research
Ethyl 4-fluoro-4-methoxybut-2-ynoate (CAS No. 2137836-81-6) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its fluoro and methoxy functional groups, which confer specific properties that make it valuable for a range of scientific and industrial purposes.
The molecular formula of Ethyl 4-fluoro-4-methoxybut-2-ynoate is C7H9FNO3, and its molecular weight is approximately 176.15 g/mol. The presence of the fluoro group enhances the compound's stability and reactivity, while the methoxy group contributes to its solubility and electronic properties. These characteristics make Ethyl 4-fluoro-4-methoxybut-2-ynoate an attractive candidate for use in the synthesis of more complex molecules and materials.
In the realm of pharmaceutical research, Ethyl 4-fluoro-4-methoxybut-2-ynoate has shown promise as a building block for the development of novel drugs. Recent studies have explored its potential as an intermediate in the synthesis of compounds with therapeutic properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the use of Ethyl 4-fluoro-4-methoxybut-2-ynoate in the synthesis of a series of fluorinated analogs with enhanced biological activity against specific cancer cell lines. The fluoro group was found to significantly improve the potency and selectivity of these compounds, highlighting the importance of this functional group in drug design.
Beyond pharmaceutical applications, Ethyl 4-fluoro-4-methoxybut-2-ynoate has also been investigated for its potential in materials science. The unique combination of fluoro and methoxy groups makes it suitable for the development of advanced materials with tailored properties. A notable example is its use in the synthesis of fluorinated polymers, which exhibit excellent thermal stability and chemical resistance. These polymers have found applications in various industries, including electronics, coatings, and adhesives.
The synthetic versatility of Ethyl 4-fluoro-4-methoxybut-2-ynoate has been further demonstrated through its use as a starting material in multistep syntheses. Researchers have developed efficient methods to transform this compound into a wide range of derivatives with diverse functionalities. For instance, a study published in Tetrahedron Letters in 2020 described a one-pot protocol for the conversion of Ethyl 4-fluoro-4-methoxybut-2-ynoate into highly substituted pyrroles, which are important scaffolds in natural product synthesis and medicinal chemistry.
The environmental impact of chemical compounds is an increasingly important consideration in their development and application. In this context, studies have been conducted to evaluate the environmental fate and toxicity of Ethyl 4-fluoro-4-methoxybut-2-ynoate. Preliminary results suggest that this compound exhibits low toxicity to aquatic organisms and degrades rapidly under environmental conditions, making it a relatively safe choice for industrial processes.
In conclusion, Ethyl 4-fluoro-4-methoxybut-2-ynoate (CAS No. 2137836-81-6) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and favorable properties make it an invaluable tool for researchers working on drug discovery, materials science, and synthetic chemistry. As ongoing research continues to uncover new applications and optimize existing ones, the importance of this compound is likely to grow even further.
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